molecular formula C26H25F3N6O4 B10836278 ethyl 4-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-fluoro-5-methylpyrazol-3-yl]-5-methoxypyrimidin-4-yl]amino]pyridine-3-carboxylate

ethyl 4-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-fluoro-5-methylpyrazol-3-yl]-5-methoxypyrimidin-4-yl]amino]pyridine-3-carboxylate

Cat. No.: B10836278
M. Wt: 542.5 g/mol
InChI Key: GCVMXSOKVYMCOA-UHFFFAOYSA-N
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Description

SCHEMBL16365841 is a small molecular drug with a molecular weight of 542.5. The compound has a topological polar surface area of 4.4 and a rotatable bond count of 11 .

Chemical Reactions Analysis

SCHEMBL16365841 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

SCHEMBL16365841 has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of SCHEMBL16365841 involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating protein-protein interactions and signaling pathways. Computational methods, such as transcriptomics and causal reasoning, are used to predict the drug targets and understand the downstream pathways modulated by the compound .

Comparison with Similar Compounds

SCHEMBL16365841 can be compared with other similar compounds based on its chemical structure and biological activity. Similar compounds include those with comparable molecular weights and functional groups. The uniqueness of SCHEMBL16365841 lies in its specific molecular interactions and the pathways it modulates .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C26H25F3N6O4

Molecular Weight

542.5 g/mol

IUPAC Name

ethyl 4-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-fluoro-5-methylpyrazol-3-yl]-5-methoxypyrimidin-4-yl]amino]pyridine-3-carboxylate

InChI

InChI=1S/C26H25F3N6O4/c1-5-38-15-9-18(27)17(19(28)10-15)13-35-14(3)22(29)23(34-35)25-31-12-21(37-4)24(33-25)32-20-7-8-30-11-16(20)26(36)39-6-2/h7-12H,5-6,13H2,1-4H3,(H,30,31,32,33)

InChI Key

GCVMXSOKVYMCOA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)CN2C(=C(C(=N2)C3=NC=C(C(=N3)NC4=C(C=NC=C4)C(=O)OCC)OC)F)C)F

Origin of Product

United States

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